S-pentanoylsulfanyl pentanethioate
Description
S-Pentanoylsulfanyl pentanethioate is a sulfur-containing organic compound characterized by dual thioester functional groups. These compounds are notable for their roles in flavor chemistry, halitosis biomarkers, and industrial applications due to their sulfur-mediated reactivity and volatility.
Properties
CAS No. |
62652-56-6 |
|---|---|
Molecular Formula |
C10H18O2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
S-pentanoylsulfanyl pentanethioate |
InChI |
InChI=1S/C10H18O2S2/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
SPVBQNKMSCLJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)SSC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-pentanoylsulfanyl pentanethioate typically involves the reaction of pentanoyl chloride with pentanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C4H9COCl+C5H11SH→C4H9COSC5H11+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
S-pentanoylsulfanyl pentanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioesters or thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various thioesters, thiol derivatives
Scientific Research Applications
S-pentanoylsulfanyl pentanethioate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-pentanoylsulfanyl pentanethioate involves its interaction with various molecular targets, primarily through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Table 2: Relative Abundance of Selected VOCs in Broccoli
| Compound | Concentration (μg/g) |
|---|---|
| S-methyl pentanethioate | 0.01–0.03 |
| Benzothiazole | 0.75 |
| 3-ethyl-1,5-octadiene | 0.63 |
| n-pentyl isothiocyanate | 0.01–0.05 |
Source: Adapted from broccoli VOC analysis (2020) .
The low abundance of S-methyl pentanethioate in broccoli contrasts with its diagnostic prominence in halitosis, underscoring context-dependent volatility and stability.
Structural and Functional Analogues
- Methyl thiolacetate: Shares a thioester backbone but lacks the pentanoyl chain. Detected in submandibular abscesses but absent in halitosis, indicating divergent biochemical origins .
- Pentyl S-2-diisopropylaminoethyl methylphosphonothiolate (CAS 198830-36-3): A phosphonothiolate analog with industrial applications. Its sodium salt exhibits enhanced solubility but reduced thermal stability compared to thioesters like this compound .
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